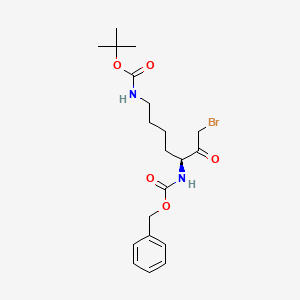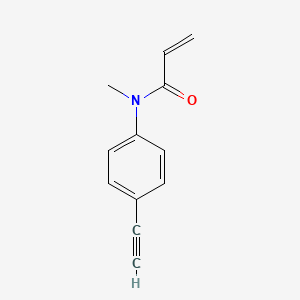
N-(4-Ethynylphenyl)-N-methylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Ethynylphenyl)-N-methylacrylamide is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an acrylamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethynylphenyl)-N-methylacrylamide typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The reaction conditions are generally mild, often carried out at room temperature in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Sonogashira coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Ethynylphenyl)-N-methylacrylamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The acrylamide moiety can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like bromine or nitronium ions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-Ethynylphenyl)-N-methylacrylamide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(4-Ethynylphenyl)-N-methylacrylamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group facilitates coupling reactions, while the acrylamide moiety can undergo polymerization and other transformations. These properties make it a versatile compound in synthetic chemistry and materials science .
Comparación Con Compuestos Similares
N-(4-Ethynylphenyl)carbazole: Shares the ethynylphenyl group but differs in the core structure, leading to different applications in photoluminescent materials.
Tert-butyl (4-ethynylphenyl)carbamate: Similar in having the ethynylphenyl group but used in different synthetic applications.
Uniqueness: N-(4-Ethynylphenyl)-N-methylacrylamide is unique due to its combination of the ethynyl group and acrylamide moiety, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of polymers and advanced materials, where precise control over molecular architecture is required .
Propiedades
Fórmula molecular |
C12H11NO |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
N-(4-ethynylphenyl)-N-methylprop-2-enamide |
InChI |
InChI=1S/C12H11NO/c1-4-10-6-8-11(9-7-10)13(3)12(14)5-2/h1,5-9H,2H2,3H3 |
Clave InChI |
YFNRWKXACQNMAM-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)C#C)C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-6-methoxybenzo[d]thiazole](/img/structure/B13655628.png)
![Potassium trifluoro[4-(oxan-4-yloxy)phenyl]boranuide](/img/structure/B13655629.png)

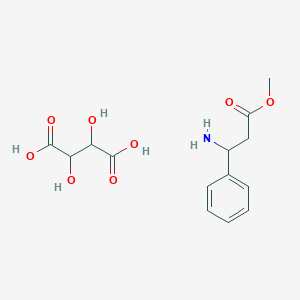
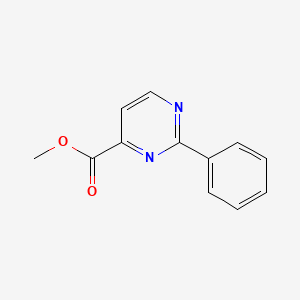
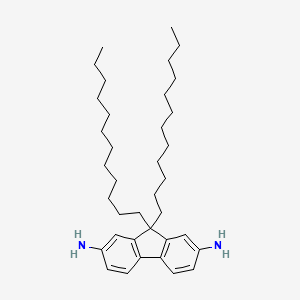
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2,4,6-trimethoxyphenyl)disulfanyl]propanoic acid](/img/structure/B13655658.png)
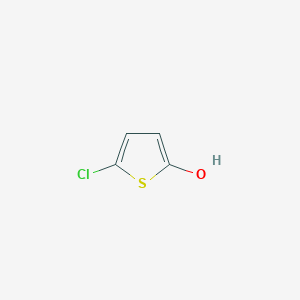
![3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B13655681.png)


![4-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13655690.png)
